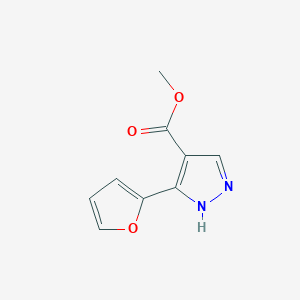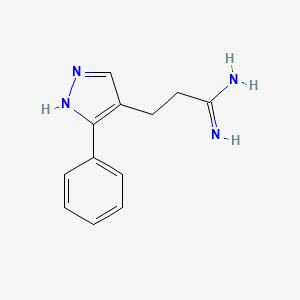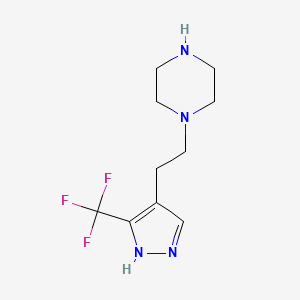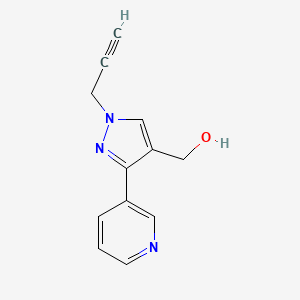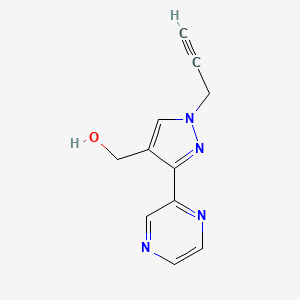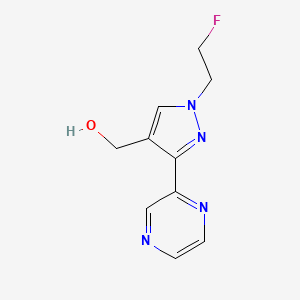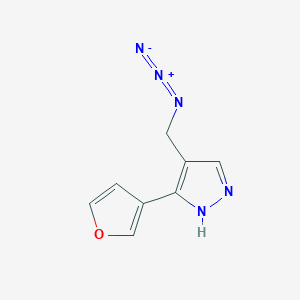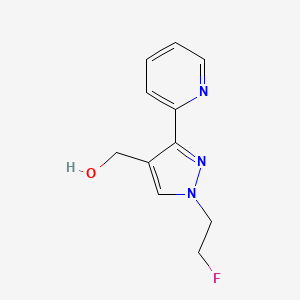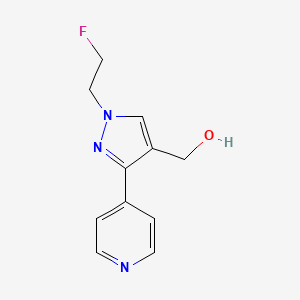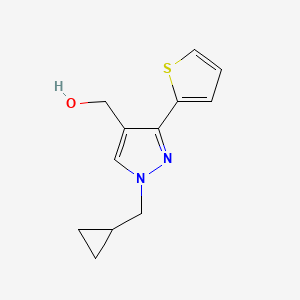![molecular formula C10H15ClF3NO2 B1482601 2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one CAS No. 2098153-74-1](/img/structure/B1482601.png)
2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one
Overview
Description
“2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one” is a chemical compound with the molecular formula C9H13ClF3NO2 . It’s used for pharmaceutical testing .
Synthesis Analysis
The synthesis of a similar compound, a fluorinated derivative of sigma-1 receptor modulator E1R, has been reported . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .Molecular Structure Analysis
The molecular structure of “2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one” can be represented by the SMILES notation: CC(C(=O)N1CC(C(C1)C(F)(F)F)CO)Cl .Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one” is 259.65 g/mol .Scientific Research Applications
Reaction and Structural Characterization
- The compound has been involved in studies focusing on the reaction mechanisms and structural characterization of related chemical entities. For instance, the reaction of β-diketone and monosubstituted hydrazine has been investigated, leading to the identification and structural elucidation of new intermediates and products (Montoya et al., 2007).
Quantum Chemical Investigation
- Quantum chemical calculations and thermodynamics parameters have been determined for compounds structurally related to the query chemical, offering insights into their electronic properties and molecular densities (Bouklah et al., 2012).
Ring Opening Reactions
- The compound's analogs have been studied in acid-catalyzed ring-opening reactions, leading to the formation of new substituted products, which are significant in the development of pharmaceuticals and agrochemicals (Gazizov et al., 2015).
Catalytic Reactions and Synthesis
- Research has also been conducted on the synthesis and application of related compounds in catalytic reactions, demonstrating their potential in facilitating organic transformations and the development of new synthetic methodologies (Singh et al., 2009).
Modification and Derivative Synthesis
- Studies have included the modification of related compounds to enhance their properties or to generate new derivatives with potential applications in medicinal chemistry and materials science (Shchegol'kov et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-2-8(11)9(17)15-3-6(5-16)7(4-15)10(12,13)14/h6-8,16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLJCGSGGNLVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)C(F)(F)F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



